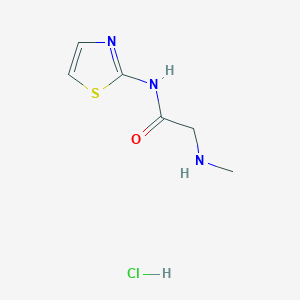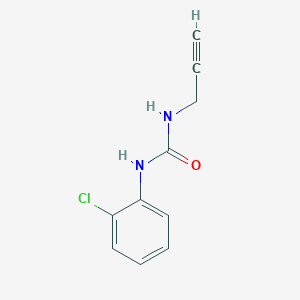
2-tert-Butyl-6-Methyl-1H-Indol
Übersicht
Beschreibung
2-tert-butyl-6-Methyl-1H-indole is a chemical compound with the molecular formula C13H17N and a molecular weight of 187.28 . It is a solid substance .
Synthesis Analysis
The synthesis of 2-tert-butyl-6-Methyl-1H-indole involves the reaction of N-o-Tolylpivalamide with n-butyllithium in dry THF .Molecular Structure Analysis
The molecular structure of 2-tert-butyl-6-Methyl-1H-indole is based on the molecular formula C13H17N . The structure is well-defined, and the substance is identified by its EC number and CAS number .Physical And Chemical Properties Analysis
2-tert-butyl-6-Methyl-1H-indole is a solid substance . It has a molecular weight of 187.28 and a molecular formula of C13H17N .Wissenschaftliche Forschungsanwendungen
Krebsbehandlung
Indol-Derivate, einschließlich 2-tert-Butyl-6-Methyl-1H-Indol, wurden auf ihr Potenzial zur Behandlung verschiedener Krebsarten untersucht. Sie können die Proliferation von Krebszellen stören und Apoptose induzieren, den programmierten Zelltod, der für die Beendigung des Krebswachstums unerlässlich ist .
Antibakterielle Aktivität
Diese Verbindungen haben sich als vielversprechend als antimikrobielle Mittel erwiesen. Ihre Struktur ermöglicht es ihnen, mit mikrobiellen Zellmembranen zu interagieren oder wichtige biologische Prozesse innerhalb von Mikroben zu stören, was einen Weg für die Entwicklung neuer Antibiotika bietet .
Behandlung von Störungen
Indol-Derivate werden auf ihr therapeutisches Potenzial bei der Behandlung verschiedener Arten von Störungen im menschlichen Körper untersucht. Dazu gehören neurologische Erkrankungen, bei denen eine Modulation der Neurotransmitter-Systeme erforderlich ist .
Antivirenmittel
Einige Indol-Derivate haben antivirale Aktivitäten gezeigt. Sie können die Replikation von Viren hemmen, indem sie spezifische Proteine angreifen, die am viralen Lebenszyklus beteiligt sind, was sie zu Kandidaten für die Entwicklung antiviraler Medikamente macht .
Entzündungshemmende Eigenschaften
Die entzündungshemmenden Eigenschaften von Indol-Derivaten sind von großem Interesse. Sie können die Entzündungsreaktion des Körpers modulieren, was bei Erkrankungen wie Arthritis und anderen entzündlichen Erkrankungen von Vorteil ist .
Antioxidative Wirkungen
Diese Verbindungen können als Antioxidantien wirken und freie Radikale neutralisieren, die oxidativen Stress verursachen, der mit dem Altern und verschiedenen Krankheiten, einschließlich neurodegenerativer Erkrankungen, in Verbindung gebracht wird .
Antidiabetische Aktivität
Forschungen haben gezeigt, dass Indol-Derivate eine Rolle bei der Behandlung von Diabetes spielen könnten, indem sie die Insulinsekretion oder Insulinsensitivität beeinflussen, die für die Blutzuckerregulation entscheidend sind .
Antimalaria-Potenzial
Indol-Derivate haben sich als potenzielle Antimalaria-Mittel erwiesen. Sie können den Lebenszyklus des Malariaparasiten stören und so einen Weg für neue Therapien im Kampf gegen Malaria bieten .
Safety and Hazards
Wirkmechanismus
Target of Action
2-tert-butyl-6-Methyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives, in general, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
2-tert-butyl-6-Methyl-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 2-tert-butyl-6-Methyl-1H-indole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 2-tert-butyl-6-Methyl-1H-indole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cell growth and survival . Moreover, 2-tert-butyl-6-Methyl-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes and affecting the levels of key metabolites.
Molecular Mechanism
At the molecular level, 2-tert-butyl-6-Methyl-1H-indole exerts its effects through various mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the modulation of downstream signaling events and changes in gene expression. Additionally, 2-tert-butyl-6-Methyl-1H-indole may influence the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
The effects of 2-tert-butyl-6-Methyl-1H-indole can change over time in laboratory settings. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, long-term exposure to 2-tert-butyl-6-Methyl-1H-indole may result in adaptive cellular responses, such as changes in gene expression and metabolic activity, which can impact its overall efficacy.
Dosage Effects in Animal Models
The effects of 2-tert-butyl-6-Methyl-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At high doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Studies have reported threshold effects, where the biological activity of 2-tert-butyl-6-Methyl-1H-indole increases with increasing dosage up to a certain point, beyond which adverse effects become more pronounced.
Metabolic Pathways
2-tert-butyl-6-Methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. For instance, indole derivatives are known to be metabolized by cytochrome P450 enzymes, which play a crucial role in their biotransformation . This metabolism can lead to the formation of active or inactive metabolites, which can further influence the compound’s biological activity. Additionally, 2-tert-butyl-6-Methyl-1H-indole may affect metabolic flux and alter the levels of key metabolites involved in cellular processes.
Transport and Distribution
The transport and distribution of 2-tert-butyl-6-Methyl-1H-indole within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2-tert-butyl-6-Methyl-1H-indole within different cellular compartments can influence its activity and function. For example, indole derivatives have been reported to accumulate in the nucleus, where they can modulate gene expression and affect cellular processes.
Subcellular Localization
The subcellular localization of 2-tert-butyl-6-Methyl-1H-indole is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. Additionally, the subcellular localization of 2-tert-butyl-6-Methyl-1H-indole can affect its interactions with other biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
2-tert-butyl-6-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-9-5-6-10-8-12(13(2,3)4)14-11(10)7-9/h5-8,14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNMVKXJAUKMBIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-Amino-4-chlorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1452057.png)
![[4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methanamine hydrochloride](/img/structure/B1452059.png)
![Dimethyl({[2-(5-methylfuran-2-yl)-1,3-thiazol-4-yl]methyl})amine](/img/structure/B1452061.png)
![Methyl 3-(1-benzyl-4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-3-yl)propanoate](/img/structure/B1452063.png)
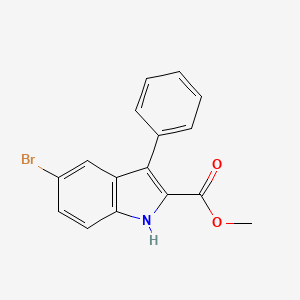
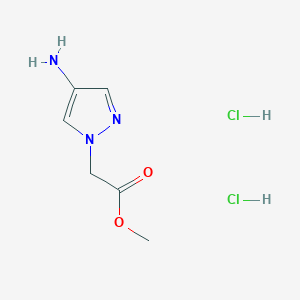
![5-Chloro-3-[(3-methoxyphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B1452068.png)
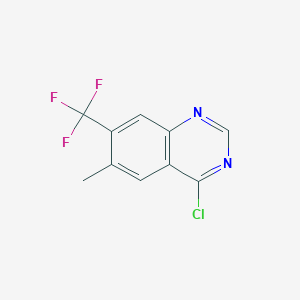
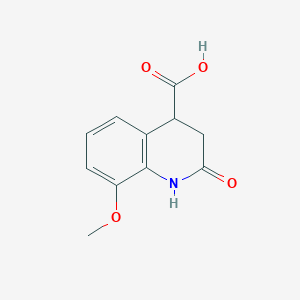
![(4-{[(Tert-butoxycarbonyl)(methyl)amino]methyl}phenyl)boronic acid](/img/structure/B1452073.png)

